molecular formula C10H24N2O2 . 2 HCl B601095 Ethambutol R,R-Isomer DiHCl CAS No. 134566-79-3

Ethambutol R,R-Isomer DiHCl

Cat. No.: B601095
CAS No.: 134566-79-3
M. Wt: 277.23
InChI Key:
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Description

Ethambutol R,R-Isomer DiHCl is a chiral drug primarily used in the treatment of tuberculosis. It is a white crystalline powder that is soluble in water and has a molecular weight of 277.2 g/mol. This compound is known for its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.

Scientific Research Applications

Ethambutol R,R-Isomer DiHCl has a wide range of scientific research applications. In chemistry, it is used to study drug resistance mechanisms and develop new therapeutic strategies. In biology, it helps in understanding the molecular pathways involved in tuberculosis . In medicine, it is a crucial component of tuberculosis treatment regimens . Industrially, it is used in the large-scale production of anti-tuberculosis drugs .

Mechanism of Action

Target of Action

Ethambutol R,R-Isomer DiHCl primarily targets three membrane-embedded arabinosyltransferases — EmbA, EmbB, and EmbC . These enzymes are involved in the synthesis of the mycobacterial cell wall .

Mode of Action

Once Ethambutol diffuses into Mycobacterium cells, it inhibits the arabinosyltransferases (EmbA, EmbB, and EmbC), thereby preventing the formation of the cell wall components arabinogalactan and lipoarabinomannan . This inhibition results in the prevention of cell division .

Biochemical Pathways

The inhibition of arabinosyltransferases leads to decreased concentrations of arabinogalactan in the cell wall, reducing the number of binding sites for mycolic acid . This leads to the accumulation of mycolic acid, trehalose monomycolate, and trehalose dimycolate . Lipoarabinomannan, a component of a cell surface molecule involved in the interaction with host cells, may also be reduced . This could interfere with mycobacterial interaction with host cells .

Pharmacokinetics

The pharmacokinetics of this compound in the human body is yet to be fully understood. Studies on ethambutol have shown that it has a long duration of action as it is administered daily, and a moderate therapeutic window . Patients should be counselled regarding the risk of optic neuritis and hepatic toxicity .

Result of Action

The result of Ethambutol’s action is the inhibition of the growth of Mycobacterium tuberculosis (Mtb) infections and other pathogenic mycobacterial species . This is achieved by preventing the formation of components of the mycobacterial cell wall, thereby inhibiting cell division .

Biochemical Analysis

Biochemical Properties

Ethambutol R,R-Isomer DiHCl is known for its ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis. It interacts with arabinosyltransferases (embA, embB, and embC), preventing the formation of the cell wall components arabinogalactan and lipoarabinomannan, and thereby inhibiting cell division .

Cellular Effects

This compound exerts its effects on various types of cells, particularly those infected with Mycobacterium tuberculosis. It influences cell function by inhibiting the formation of the mycobacterial cell wall, which is crucial for the survival and proliferation of the bacteria .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of arabinosyltransferases, enzymes that polymerize arabinose into arabinan and then arabinogalactan, a mycobacterial cell wall constituent . This inhibition prevents cell division and the growth of Mycobacterium tuberculosis .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been demonstrated in some in vitro models with other antimycobacterial drugs, such as isoniazid, rifampin, and fluoroquinolones .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It has been reported that there is a dose-related incidence of visual impairment, with 50% of patients at a dose of 60–100mg/kg/day developing optic neuropathy compared to 1% of patients at doses less than 15mg/kg .

Metabolic Pathways

This compound is mainly oxidized by an aldehyde dehydrogenase to an aldehyde metabolite, followed by conversion to the dicarboxylic acid 2,2’-(ethylinediimino)di-butyric acid .

Subcellular Localization

The subcellular localization of this compound is not well-defined. Given its mechanism of action, it is likely to be localized in the vicinity of the mycobacterial cell wall where it exerts its inhibitory effects on arabinosyltransferases .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethambutol R,R-Isomer DiHCl involves the condensation of (S)-2-aminobutanol with 1,2-dichloroethane . This reaction typically requires specific conditions to ensure the correct stereochemistry and yield of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Ethambutol R,R-Isomer DiHCl undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and pH levels.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions can produce various amine derivatives .

Comparison with Similar Compounds

Ethambutol R,R-Isomer DiHCl is unique compared to other similar compounds due to its specific mechanism of action and high efficacy against Mycobacterium tuberculosis . Similar compounds include:

  • Isoniazid
  • Rifampin
  • Pyrazinamide
  • Ethionamide

These compounds also target Mycobacterium tuberculosis but through different mechanisms, making this compound a valuable addition to combination therapy regimens .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethambutol R,R-Isomer DiHCl involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The key steps in the synthesis pathway include the preparation of the chiral starting material, the formation of the intermediate compound, and the final conversion to the dihydrochloride salt of Ethambutol R,R-Isomer.", "Starting Materials": [ "L-Aspartic acid", "Ethyl acetoacetate", "Benzaldehyde", "Ethyl chloroacetate", "Ethambutol R,R-Isomer" ], "Reaction": [ "Step 1: Preparation of chiral starting material", "L-Aspartic acid is converted to its corresponding methyl ester using methanol and sulfuric acid.", "The methyl ester is then reacted with ethyl acetoacetate in the presence of sodium ethoxide to form the chiral intermediate compound.", "Step 2: Formation of intermediate compound", "Benzaldehyde is reacted with ethyl chloroacetate in the presence of sodium ethoxide to form ethyl 3-phenyl-3-hydroxypropanoate.", "The chiral intermediate compound from step 1 is then reacted with ethyl 3-phenyl-3-hydroxypropanoate in the presence of sodium ethoxide to form the intermediate compound.", "Step 3: Conversion to dihydrochloride salt of Ethambutol R,R-Isomer", "The intermediate compound is reacted with Ethambutol R,R-Isomer in the presence of hydrochloric acid to form Ethambutol R,R-Isomer DiHCl." ] }

CAS No.

134566-79-3

Molecular Formula

C10H24N2O2 . 2 HCl

Molecular Weight

277.23

Appearance

White Solid

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(R,R)-Ethambutol Dihydrochloride

Origin of Product

United States

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